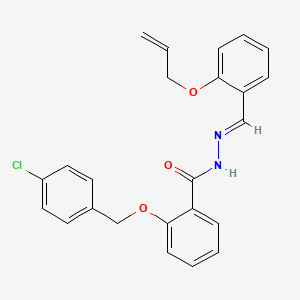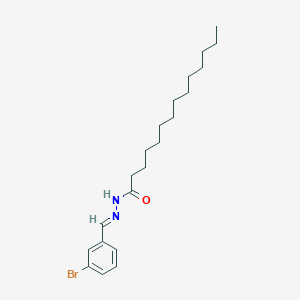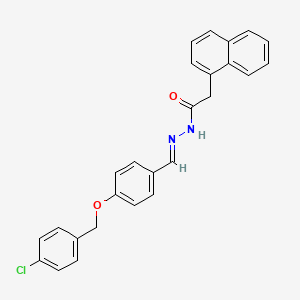![molecular formula C21H12BrCl3N2O3 B12015778 [4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate CAS No. 769149-36-2](/img/structure/B12015778.png)
[4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate: is a complex organic compound characterized by its unique structural features, including multiple halogen substitutions and a hydrazone linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves a multi-step process:
Formation of the Hydrazone Linkage: The initial step involves the reaction of 2,4-dichlorobenzoyl hydrazine with 4-bromo-2-formylphenyl 2-chlorobenzoate under acidic or basic conditions to form the hydrazone linkage. This reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is of significant interest. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to elucidate its mechanism of action and therapeutic potential.
Medicine
The compound’s structural features suggest potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with specific molecular targets could lead to the development of treatments for various diseases.
Industry
In the industrial sector, the compound may be used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for incorporation into various industrial processes.
作用机制
The mechanism by which [4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate exerts its effects involves its interaction with specific molecular targets. The hydrazone linkage and halogen substitutions play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways, depending on its specific application.
相似化合物的比较
Similar Compounds
- 4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenol
- 2-chloro-4-bromo-N-(2,4-dichlorobenzoyl)benzamide
- 4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl acetate
Uniqueness
Compared to similar compounds, [4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate stands out due to its specific combination of halogen substitutions and the presence of a hydrazone linkage. These features confer unique reactivity and potential bioactivity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
769149-36-2 |
|---|---|
分子式 |
C21H12BrCl3N2O3 |
分子量 |
526.6 g/mol |
IUPAC 名称 |
[4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H12BrCl3N2O3/c22-13-5-8-19(30-21(29)16-3-1-2-4-17(16)24)12(9-13)11-26-27-20(28)15-7-6-14(23)10-18(15)25/h1-11H,(H,27,28)/b26-11+ |
InChI 键 |
VCRLYOGXHJRUJV-KBKYJPHKSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12015712.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12015721.png)
![2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide](/img/structure/B12015726.png)
![4-{(5E)-4-oxo-5-[(2E)-3-phenyl-2-propenylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12015728.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12015738.png)



![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015752.png)


